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molecular formula C6H3Br2NO B1302962 3,5-Dibromopyridine-4-carbaldehyde CAS No. 70201-42-2

3,5-Dibromopyridine-4-carbaldehyde

Cat. No. B1302962
M. Wt: 264.9 g/mol
InChI Key: WPBYVMDYYFWYAY-UHFFFAOYSA-N
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Patent
US05668141

Procedure details

Following the procedure of Gribble and Saulnier, (Tetrahedron Lett., 21:4137-4140 (1980)) reacting 3,5-bromopyridine (Aldrich) with LDA, and reacting the 3,5-dibromo-4-lithiopyridine with DMF provided 3,5-dibromo-4-pyridinecarboxaldehyde, which was then converted to the title compound by DIBAL reduction. 1H NMR (CDCl3) δ: 8.65 (s, 2H), 4.97 (s, 2H), 2.32 (s, br, 1H).
[Compound]
Name
3,5-bromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,5-dibromo-4-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Br:17])[C:15]=1[Li].CN([CH:21]=[O:22])C>>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([Br:17])[C:15]=1[CH:21]=[O:22] |f:0.1|

Inputs

Step One
Name
3,5-bromopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
3,5-dibromo-4-lithiopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1[Li])Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1C=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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